![molecular formula C10H6F15IO B102082 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol CAS No. 16083-62-8](/img/structure/B102082.png)
4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol
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Description
“4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol” is a chemical compound with the molecular formula C10H6F15IO . It has a molecular weight of 554.03 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3,27H,1-2H2 . This string represents the compound’s structure in the InChI notation, which is a textual identifier for chemical substances designed to provide a standard way to encode molecular information.
Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 6 , which is a measure of its lipophilicity, or how easily it dissolves in fat as compared to water. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 16 . It also has a rotatable bond count of 7 . These properties can affect how the compound behaves in different environments and how it interacts with other molecules.
Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Highly fluorinated compounds play a crucial role in organic synthesis, offering unique reactivity and stability due to the fluorine atoms' electronic effects. For example, studies on perfluorinated tert-butyl groups incorporated into nucleosides demonstrate their utility as sensitive NMR probes for studying nucleic acid conformation, underscoring the importance of fluorinated groups in probing biomolecular structures (Barhate et al., 2008). This suggests that compounds like the one could have applications in biomolecular research, particularly in the context of enhancing spectroscopic analysis techniques.
Fluorinated Materials for Biomedical Applications
The synthesis and evaluation of fluorinated compounds for biomedical applications have been extensively explored. Fluoroalkylated derivatives of xylitol, glucose, and galactose, for example, have shown promising hemocompatibility and co-emulsifying properties in microemulsions for biomedical uses (Paleta et al., 2002). Such studies highlight the potential of fluoroalkylated compounds in medical formulations, suggesting that "4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol" could find use in developing new medical or pharmaceutical agents with enhanced properties.
Fluorinated Surfactants for Environmental Applications
The environmental behavior and biodegradation of fluorinated surfactants have been a subject of interest due to their widespread use and persistence. Research into the biodegradation of novel fluorosurfactants, such as 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate, reveals the pathways and mechanisms by which these compounds can be broken down in the environment, shedding light on the ecological impacts of fluorinated chemicals (Peschka et al., 2008). This area of research indicates potential environmental applications or considerations for the disposal and management of fluorochemicals, including the compound of interest.
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3,27H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICORPGWNJZPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379907 |
Source
|
Record name | 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |
CAS RN |
16083-62-8 |
Source
|
Record name | 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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